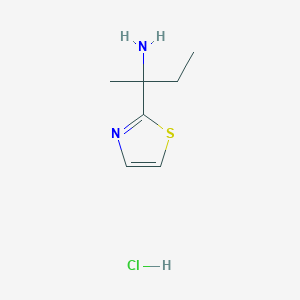

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRPEYLWMZWEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The 2-Aminothiazole Scaffold - A Nexus of Therapeutic Potential

An In-Depth Technical Guide to the Cellular Mechanisms of Action of 2-Aminothiazole Derivatives

As a Senior Application Scientist, one rarely encounters a chemical scaffold with the sheer breadth of biological activity exhibited by the 2-aminothiazole core. This heterocyclic system is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry, forming the backbone of approved drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, making it a versatile template for drug design.[2][3] This guide eschews a superficial overview, instead delving into the core cellular and molecular mechanisms through which these derivatives exert their potent effects, with a primary focus on their anticancer properties. We will explore the causality behind the experimental designs used to elucidate these mechanisms, providing actionable protocols and field-proven insights for researchers in drug discovery and development.

The Central Mechanism: Disruption of Kinase-Mediated Signaling

The most profound and widely exploited mechanism of action for 2-aminothiazole derivatives is the inhibition of protein kinases.[4] Kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of cancer.[5] The 2-aminothiazole scaffold serves as an excellent "hinge-binding" motif, interacting with the ATP-binding pocket of many kinases to block their catalytic activity.

Targeting Cell Cycle Progression: CDK and Aurora Kinase Inhibition

Uncontrolled proliferation is the essence of cancer, driven by a deregulated cell cycle. Cyclin-dependent kinases (CDKs) and Aurora kinases are master regulators of this process.

-

Cyclin-Dependent Kinases (CDKs): These kinases, when complexed with their cyclin partners, phosphorylate key substrates to drive cells through the G1, S, G2, and M phases. 2-aminothiazole derivatives have been developed as potent CDK inhibitors.[1] For instance, SNS-032 is a powerful inhibitor of CDK2, CDK7, and CDK9.[1] By inhibiting CDK2, such compounds prevent the phosphorylation of substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis.[1][6]

-

Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) is critical for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is common in many tumors.[5][7] The 2-aminothiazole core is an indispensable structure for designing novel Aurora kinase inhibitors.[5] These inhibitors disrupt mitosis, leading to endoreduplication and apoptosis. The inhibition of Aurora kinases can be confirmed in cells by observing a decrease in the phosphorylation of a key substrate, histone H3 at serine 10.[8]

Allosteric Inhibition: A Novel Approach for Targeting Protein Kinase CK2

While most kinase inhibitors are ATP-competitive, some 2-aminothiazole derivatives have been identified as novel allosteric inhibitors of protein kinase CK2.[9] CK2 is a pro-survival kinase implicated in multiple cancer pathways. These allosteric modulators bind to a pocket adjacent to the ATP-binding site, inducing a conformational change that inhibits kinase activity.[9] This mechanism offers a potential advantage in selectivity, as allosteric sites are often more unique than the highly conserved ATP-binding pocket, thereby reducing off-target effects.[9]

Quantitative Data on Kinase Inhibition

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound Class/Example | Target Kinase(s) | IC₅₀ Value | Cellular Effect | Reference(s) |

| Dasatinib (BMS-354825) | Pan-Src, Abl | Sub-nanomolar | Inhibition of proliferation in CML cells | [1][10] |

| SNS-032 | CDK2, CDK7, CDK9 | Low nanomolar | G1/S arrest, Apoptosis | [1] |

| Compound 16b (Kim et al.) | CDK2 | 1-10 nM | Apoptosis in A2780 ovarian carcinoma cells | [1] |

| Compound 27 (Goettert et al.) | CK2 (allosteric) | 0.6 µM | Apoptosis, STAT3 inhibition in 786-O cells | [9] |

| TH-39 | Nek2 (indirect) | 0.78 µM (K562) | G0/G1 arrest, Apoptosis in leukemia cells | [1] |

Induction of Apoptosis: The Cellular Self-Destruct Sequence

A desired outcome for any anticancer agent is the induction of programmed cell death, or apoptosis. 2-aminothiazole derivatives trigger this process through multiple, often interconnected, pathways.

The Intrinsic (Mitochondrial) Pathway

Many derivatives converge on the mitochondria to initiate apoptosis. A key example is the compound TH-39, which was shown to increase the accumulation of reactive oxygen species (ROS) in chronic myeloid leukemia cells.[1] This oxidative stress leads to a decrease in the mitochondrial membrane potential, a point of no return in the apoptotic cascade.[1] This is followed by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, ultimately leading to the activation of executioner caspases like caspase-3.[1]

Other Pro-Apoptotic Mechanisms

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents. By inhibiting tubulin polymerization, they disrupt the mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[1]

-

DNA Intercalation: Though less common, some planar 2-aminothiazole structures have been suggested to act as DNA intercalating agents, disrupting DNA replication and transcription and inducing a DNA damage response that can lead to apoptosis.[1]

Antimicrobial and Anti-inflammatory Mechanisms

Beyond cancer, the 2-aminothiazole scaffold is prominent in antimicrobial and anti-inflammatory agents.[11][12][13]

-

Antimicrobial Action: The mechanisms are varied. Some derivatives are proposed to inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, mirroring the action of azole antifungals.[11] In bacteria, sulfathiazole, an early sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase, blocking folic acid synthesis.[2]

-

Anti-inflammatory Action: Derivatives like Meloxicam and Sudoxicam are nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described, a series of well-established cellular and biochemical assays are required. The following protocols are foundational for characterizing the activity of novel 2-aminothiazole derivatives.

Protocol: Western Blotting for Apoptosis Markers

Causality: This protocol is designed to visualize the cleavage of key proteins that occurs during apoptosis.[14] The appearance of a cleaved, lower molecular weight band for caspase-3 or PARP-1 is a hallmark of apoptosis. The choice of antibodies is critical for specifically detecting these cleaved fragments.

Methodology:

-

Cell Treatment & Lysis:

-

Plate adherent cells (e.g., A2780, K562) and grow to 70-80% confluency.

-

Treat cells with the 2-aminothiazole derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis, such as staurosporine.

-

For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the attached cells (by scraping).[15] Pellet all cells by centrifugation (300 x g, 5 min).

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% or 4-20% gradient SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3 and cleaved PARP-1. Also, probe for a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. An increase in the signal for cleaved fragments confirms apoptosis.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

Causality: This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[16] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically; thus, cells in G2/M (with 4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (with 2n DNA). RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would confound the DNA content measurement.[17]

Methodology:

-

Cell Seeding and Treatment:

-

Seed 1x10⁶ cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with the test compound at various concentrations for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells (including any floating cells) and wash with PBS.

-

Resuspend the cell pellet in 0.5 mL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]

-

Incubate at -20°C for at least 2 hours (can be stored for weeks).

-

-

Staining:

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the red channel (e.g., >610 nm).

-

Acquire at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

-

Conclusion

The 2-aminothiazole scaffold represents a cornerstone of modern medicinal chemistry, with derivatives capable of modulating a wide array of cellular targets and pathways. Their primary mechanism of action in an oncological context is the potent inhibition of key protein kinases that drive cell proliferation and survival. This kinase inhibition, coupled with the induction of ROS and direct interference with the cytoskeleton, culminates in robust cell cycle arrest and apoptotic cell death. The experimental protocols detailed herein provide a validated framework for researchers to dissect these mechanisms, enabling the rational design and development of the next generation of 2-aminothiazole-based therapeutics.

References

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Shaik, N. B., Vanga, M. R., D'Souza, S. L., & Kulkarni, R. G. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43867–43883. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

Shaik, N. B., Vanga, M. R., D'Souza, S. L., & Kulkarni, R. G. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

-

Tantawy, M. A., et al. (2022). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

Goettert, M. S., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 208, 112762. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

-

Gomha, S. M., et al. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 22(12), 2113. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

-

Gazvoda, M., et al. (2019). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 24(16), 2969. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

-

Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 45(18), 3905-27. [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed. [Link]

-

ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

-

Kim, H. S., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1645, 13-20. [Link]

-

Lavrik, I. N. (2010). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 648, 111-120. [Link]

-

ResearchGate. (2015). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents. ResearchGate. [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities / Journal of Medicinal Chemistry, 2002 [sci-hub.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of 2-(1,3-Thiazol-2-yl)butan-2-amine

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(1,3-Thiazol-2-yl)butan-2-amine and its Analogs

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of 2-(1,3-Thiazol-2-yl)butan-2-amine, a compound of interest for its potential applications in drug discovery. While specific data on this exact molecule is limited in public literature, this document constructs a robust scientific profile by extrapolating from well-characterized, structurally similar compounds and established principles of organic and medicinal chemistry. We will delve into its putative chemical structure and properties, propose a viable synthetic route, outline detailed protocols for its characterization, and discuss its potential as a lead compound in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel chemical entities based on the thiazole scaffold.

Introduction: The Significance of the Thiazole Ring in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for molecular recognition at biological targets. Furthermore, the thiazole ring is metabolically stable and can serve as a bioisostere for other aromatic and heteroaromatic systems, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

2-(1,3-Thiazol-2-yl)butan-2-amine represents a potentially novel chemical entity that combines the versatile thiazole core with a chiral secondary amine. This combination of functional groups suggests potential for a range of biological activities, making it a compelling candidate for further investigation.

Chemical Structure and Predicted Properties

The chemical structure of 2-(1,3-Thiazol-2-yl)butan-2-amine features a central thiazole ring substituted at the 2-position with a butan-2-amine group. The amine is attached to a chiral center, meaning the compound can exist as two enantiomers.

Table 1: Predicted Physicochemical Properties of 2-(1,3-Thiazol-2-yl)butan-2-amine

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C7H12N2S | - |

| Molecular Weight | 156.25 g/mol | - |

| pKa (amine) | ~9.5 - 10.5 | Based on similar secondary amines |

| LogP | ~1.5 - 2.5 | Based on similar thiazole derivatives |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 2 | - |

Note: These values are estimations based on the chemical structure and data from analogous compounds. Experimental verification is required.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of 2-(1,3-Thiazol-2-yl)butan-2-amine can be envisioned through a Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.

Proposed Synthetic Scheme

Caption: Proposed synthetic pathway for 2-(1,3-Thiazol-2-yl)butan-2-amine.

Step-by-Step Experimental Protocol

Step 1: α-Bromination of Butan-2-one

-

To a solution of butan-2-one (1.0 eq) in a suitable solvent such as methanol or acetic acid, add bromine (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature until the bromine color disappears, indicating consumption of the starting material.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product, 1-bromobutan-2-one, with an organic solvent like diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve 1-bromobutan-2-one (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction with a base, such as sodium hydroxide, to obtain the free amine.

-

Extract the product, 2-(1,3-Thiazol-2-yl)butan-2-amine, with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the final compound by column chromatography on silica gel.

Comprehensive Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for 2-(1,3-Thiazol-2-yl)butan-2-amine

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring protons, the aliphatic protons of the butyl group, and a broad singlet for the amine proton. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the butan-2-amine side chain. |

| FT-IR | Characteristic peaks for N-H stretching of the amine, C-H stretching of the aliphatic and aromatic groups, and C=N and C-S stretching of the thiazole ring. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (156.25 m/z for [M]+). |

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the final compound. A C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a common starting point.

-

Chiral HPLC: To separate and quantify the enantiomers, a chiral stationary phase (e.g., cellulose or amylose-based) should be employed.

Potential Applications in Drug Discovery

The structural motifs present in 2-(1,3-Thiazol-2-yl)butan-2-amine suggest several potential avenues for drug discovery research.

Kinase Inhibition

The aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the thiazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The butan-2-amine substituent can be further modified to explore interactions with other regions of the ATP-binding pocket.

Caption: Potential mechanism of action as a kinase inhibitor.

Antimicrobial Activity

Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities. The proposed compound could be screened against a panel of bacterial and fungal strains to evaluate its potential as a novel anti-infective agent.

Future Directions and Conclusion

This technical guide has provided a comprehensive overview of the predicted properties, synthesis, and potential applications of 2-(1,3-Thiazol-2-yl)butan-2-amine. While this specific molecule may not be extensively documented, the principles and protocols outlined here provide a solid foundation for its synthesis and investigation. The versatility of the thiazole scaffold, combined with the potential for chiral interactions from the butan-2-amine moiety, makes this and related compounds attractive targets for future drug discovery efforts. Experimental validation of the proposed synthesis and biological activities is the critical next step in unlocking the therapeutic potential of this chemical class.

References

-

Thiazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

-

The Role of Thiazole and its Derivatives in Medicinal Chemistry. Bioorganic & Medicinal Chemistry. [Link]

-

Hantzsch Thiazole Synthesis: A Century of Progress. Chemical Reviews. [Link]

-

Aminothiazoles in Kinase Inhibition. Journal of Medicinal Chemistry. [Link]

-

A Review on Biological Activity of Thiazole Derivatives. Journal of Saudi Chemical Society. [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Aminothiazole Derivatives

Introduction: The 2-Aminothiazole Scaffold and the Imperative of Spectroscopic Verification

The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry. This privileged scaffold is present in a multitude of clinically significant drugs, including sulfathiazole (an antimicrobial), ritonavir (an antiretroviral), and tiazofurin (an antineoplastic agent).[1] Its prevalence stems from its versatile chemical reactivity and its ability to act as a pharmacophore, engaging in crucial interactions with biological targets.[2][3] The development of novel therapeutics based on this framework is a highly active area of research, encompassing anticancer, anti-inflammatory, antioxidant, and antimicrobial applications.[3]

For researchers and drug development professionals, the unambiguous confirmation of molecular structure is not merely a procedural step but the foundation of scientific integrity. The synthesis of 2-aminothiazole derivatives, often achieved via the Hantzsch reaction or variations thereof, can yield isomers or unexpected byproducts.[4] Therefore, a robust and multi-faceted analytical approach is paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structures of 2-aminothiazole derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. For 2-aminothiazole derivatives, several key regions of the spectrum are diagnostic.

-

Amino (-NH₂) Protons: The protons of the primary amino group typically appear as a broad singlet. Their chemical shift is highly variable (ranging from δ 4.9 to 7.5 ppm) and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In DMSO-d₆, a common solvent for these compounds, the NH₂ signal is often well-defined.[5][6]

-

Thiazole Ring Protons: The unsubstituted 2-aminothiazole core has two protons on the heterocyclic ring, H4 and H5. The H5 proton, adjacent to the sulfur atom, is typically found further downfield than the H4 proton. However, in many derivatives of interest, the C4 or C5 position is substituted. For a 4-substituted derivative, the H5 proton appears as a singlet, often in the range of δ 6.7-7.5 ppm.[5][7]

-

Substituent Protons: Protons on aryl or alkyl groups attached to the thiazole ring will appear in their expected regions. For example, aromatic protons on a phenyl ring at the C4 position typically resonate as a multiplet in the δ 7.3-8.2 ppm range.[4]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 2-Aminothiazole Derivatives

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Amino (-NH₂) | 4.9 - 7.5 | broad singlet | Highly dependent on solvent and concentration. |

| Thiazole H5 (in 4-substituted) | 6.7 - 7.5 | singlet | Position is sensitive to the nature of the C4 substituent. |

| Aromatic (e.g., C4-Phenyl) | 7.3 - 8.2 | multiplet | Pattern depends on the substitution of the phenyl ring. |

| Methylene (-CH₂-) adjacent to N | ~4.5 | singlet/triplet | Dependent on neighboring groups. |

| Methyl (-CH₃) on Aryl ring | ~2.3 | singlet | Typical position for an aromatic methyl group. |

Data compiled from references[4][5][7].

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy provides complementary information, revealing the chemical environment of each carbon atom.

-

C2 Carbon (Amine-bearing): This carbon is significantly deshielded due to its attachment to two electronegative nitrogen atoms (in the ring and the amino group). It consistently appears far downfield, typically in the range of δ 168-172 ppm.[5]

-

C4 and C5 Carbons: The chemical shifts of these carbons are highly dependent on the substituents. In a derivative with a C4-aryl group, the C4 carbon might appear around δ 145-150 ppm, while the unsubstituted C5 carbon would be found further upfield, around δ 105-110 ppm.[5]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 2-Aminothiazole Derivatives

| Carbon Type | Typical Chemical Shift (ppm) | Notes |

| C2 (C-NH₂) | 168 - 172 | The most downfield signal of the thiazole ring. |

| C4 | 145 - 150 | Highly sensitive to the nature of the substituent at this position. |

| C5 | 105 - 110 | Generally the most upfield signal of the thiazole ring carbons. |

| Aromatic Carbons | 120 - 140 | Multiple signals expected depending on substitution. |

Data compiled from reference[5].

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiazole derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[4]

-

Expert Insight: DMSO-d₆ is often preferred as it is an excellent solvent for many heterocyclic compounds and helps in observing labile N-H protons which might exchange too rapidly in other solvents like D₂O.[5] However, be aware that some 2-aminothiazoles can exhibit instability and undergo decomposition in DMSO stock solutions over time, a critical consideration for screening campaigns.[8]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 300 or 400 MHz).[4][6]

-

Data Acquisition:

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope (typically 128-1024 scans).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For 2-aminothiazole derivatives, the IR spectrum provides several characteristic absorption bands that serve as a molecular fingerprint.[5]

-

N-H Stretching: The amino group (-NH₂) gives rise to one or two sharp-to-medium bands in the 3100-3400 cm⁻¹ region. The presence of two bands corresponds to the symmetric and asymmetric stretching modes of the primary amine.

-

C-H Stretching: Aromatic and heterocyclic C-H stretching vibrations are typically observed as weak bands just above 3000 cm⁻¹.[9]

-

C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds. Their stretching vibrations are coupled and appear as a series of medium-to-strong bands in the 1500-1650 cm⁻¹ region. A band around 1515 cm⁻¹ is often assigned to the C=N group.[5]

-

N-H Bending: The scissoring vibration of the primary amine typically appears as a medium-to-strong band in the 1600-1650 cm⁻¹ region, often overlapping with the ring stretching bands.

-

C-S-C Stretching: The vibration of the C-S bond within the thiazole ring is more difficult to assign definitively but is expected to appear as a weak band in the fingerprint region, with some sources citing absorptions around 1090 cm⁻¹.[5]

Table 3: Characteristic IR Absorption Frequencies for 2-Aminothiazole Derivatives

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3100 - 3400 | Medium, often two bands |

| Heteroaromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Thiazole Ring | C=N Stretch | ~1515 | Medium to Strong |

| Thiazole Ring | C=C Stretch | ~1455 | Medium to Strong |

| Primary Amine (-NH₂) | N-H Bend | 1600 - 1650 | Medium to Strong |

| Thiazole Ring | C-S-C Stretch | ~1090 | Weak to Medium |

Data compiled from references[5][7].

Experimental Workflow: Acquiring an IR Spectrum

Caption: Standard workflow for obtaining an FT-IR spectrum of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Molecular Ion Peak (M⁺)

In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, ejecting one electron to form a radical cation known as the molecular ion (M⁺). The peak corresponding to this ion gives the nominal molecular weight of the compound. For 2-aminothiazole derivatives, the molecular ion peak is often observed with significant intensity.[5][10] Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms (like 2-aminothiazole and many of its derivatives) will have an odd nominal molecular weight.[11]

Key Fragmentation Patterns

The molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation is predictable and highly useful for structural confirmation.

A common fragmentation pathway for 4-aryl-2-aminothiazoles involves the cleavage of the thiazole ring. For instance, the molecular ion can fragment to produce the ion of the 5-(4-alkylphenyl)-2-aminothiazole itself, which can then undergo further fragmentation.[10] Another key fragmentation is the loss of small, stable neutral molecules. Common losses include:

-

Loss of HCN or NHCN: Cleavage of the ring can lead to the elimination of hydrogen cyanide (27 u) or cyanamide (42 u).[10]

-

Alpha-Cleavage: Bonds adjacent to heteroatoms are prone to cleavage. For amines, alpha-cleavage next to the nitrogen is a dominant process.[11]

Illustrative Fragmentation Pathway

The following diagram illustrates a plausible fragmentation for a generic 4-phenyl-2-aminothiazole.

Caption: A simplified EI-MS fragmentation pathway for 4-phenyl-2-aminothiazole.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer.[4]

-

Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is common for providing detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) are useful for confirming the molecular weight with minimal fragmentation (often showing the protonated molecule, [M+H]⁺).[4]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Integrated Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from all three techniques. A proposed structure must be consistent with every piece of evidence.

Case Example: Characterization of 4-(4-bromophenyl)-thiazol-2-amine [5]

-

¹H NMR: Would show a singlet for the -NH₂ group (e.g., δ 4.9), a singlet for the thiazole H5 proton (e.g., δ 6.7), and a characteristic pattern for the 1,4-disubstituted (para) aromatic ring (two doublets, e.g., δ 7.49-7.65).

-

¹³C NMR: Would reveal the C2 signal around δ 168 ppm, and other signals corresponding to the substituted thiazole and bromophenyl rings (e.g., δ 134, 132, 122, 104).

-

IR: Would display characteristic bands for N-H stretching (~3353 cm⁻¹), C=N stretching (~1515 cm⁻¹), C=C stretching (~1455 cm⁻¹), and C-S-C stretching (~1091 cm⁻¹).

-

MS: The mass spectrum would show a characteristic molecular ion peak cluster for a bromine-containing compound at m/z 254 and 256 (due to the ~1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes), confirming the molecular formula C₉H₇BrN₂S.

When all spectra align, the structure is confirmed with a high degree of confidence. This self-validating system is the bedrock of trustworthy chemical science.

Conclusion

The spectroscopic characterization of 2-aminothiazole derivatives is a critical process in pharmaceutical research and development. A thorough analysis using ¹H and ¹³C NMR, IR, and Mass Spectrometry provides a complete picture of the molecular structure. By understanding the characteristic signals, absorption bands, and fragmentation patterns discussed in this guide, scientists can confidently verify the identity and purity of their compounds, ensuring the integrity of their research and paving the way for the development of new and effective medicines.

References

-

Tekale, A. S., & Muthal, B. N. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Universal Print, 03(01), 12-17.

-

Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 180-185.

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

Wysocki, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(19), 6296.

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

-

Worachartcheewan, A., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 762-782.

-

Cabeza, J., et al. (2000). Selected IR and 1H NMR data for the aminothiazole compounds. ResearchGate.

-

Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8.

-

Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.

-

Maleki, A., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 8(52), 29699-29711.

-

Mortenson, D. E., et al. (2019). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 62(18), 8297-8307.

-

Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5).

-

Karunathan, R., et al. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Elixir Comp. Chem., 71, 24793-24802. [Link: www.elixirpublishers.com]([Link] (2014) 24793-24802.pdf)

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

Pingaew, R., et al. (2024). Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin: Spectroscopic and in silico approaches. International Journal of Biological Macromolecules, 276, 134048.

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.

-

Szymański, P., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580.

-

Paquet, T., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(3), 209-213.

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. universalprint.org [universalprint.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Predicted Binding Affinity of 2-(1,3-Thiazol-2-yl)butan-2-amine: A Multi-faceted Approach from In Silico Prediction to Experimental Validation

An In-Depth Technical Guide

Abstract

The quantitative prediction of a small molecule's binding affinity to its protein target is a cornerstone of modern drug discovery.[1][2] It dictates the compound's potential efficacy and guides the lead optimization process. This guide provides a comprehensive technical framework for determining the binding affinity of 2-(1,3-Thiazol-2-yl)butan-2-amine, a molecule belonging to the pharmacologically significant 2-aminothiazole class.[3][4][5] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its diverse biological activities.[3][4][6] We will traverse a logical, field-proven workflow, beginning with high-throughput computational predictions and culminating in precise, quantitative experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each methodological choice, thereby creating a self-validating system of inquiry.

Introduction: The Significance of the Thiazole Moiety and Binding Affinity

2-(1,3-Thiazol-2-yl)butan-2-amine (CAS 1247998-26-0) is a small molecule featuring a core 2-aminothiazole ring.[7] This heterocyclic motif is of profound interest due to its ability to engage in a variety of non-covalent interactions, making it a versatile scaffold for targeting diverse protein families.[6] Thiazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents, among others.[5][8]

Binding affinity, typically expressed as the dissociation constant (K D ), is the measure of the strength of the non-covalent interaction between a single ligand molecule and its binding partner. A lower K D value signifies a stronger, more tenacious binding interaction. Accurately predicting and measuring this value is paramount, as it directly correlates with the concentration of a drug required to produce a therapeutic effect. This guide will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a representative target, given that some thiazole derivatives are known to exhibit anti-inflammatory properties by targeting this enzyme.[8]

Our investigation will follow a multi-pillar approach, integrating computational and experimental methodologies to build a robust and reliable binding affinity profile.

Part I: Computational Prediction of Binding Affinity

Computational methods provide an indispensable first pass, offering rapid, cost-effective estimations of binding affinity and interaction modes that guide subsequent experimental work.[1] These in silico techniques allow us to visualize and quantify molecular recognition events before committing to resource-intensive synthesis and bioassays.

Molecular Docking: Predicting the Preferred Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] Its primary purpose is to identify the most likely binding pose(s) and to provide a preliminary estimate of binding strength through a scoring function.

The core principle is to sample a vast number of possible conformations of the ligand within the protein's active site and rank them using a scoring function that approximates the free energy of binding. A successful docking protocol relies on meticulous preparation of both the ligand and the receptor to ensure that the chemical and physical properties are accurately represented.

-

Receptor Preparation:

-

Obtain Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).

-

Clean Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using software like PyMOL or Chimera.

-

Protonation: Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4). This step is critical as hydrogen bonds are key drivers of binding.

-

Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during the protonation step.

-

-

Ligand Preparation:

-

Generate 3D Structure: Create a 3D model of 2-(1,3-Thiazol-2-yl)butan-2-amine using a molecular builder (e.g., Avogadro, ChemDraw).

-

Energy Minimization: Minimize the ligand's energy to find its most stable, low-energy conformation.

-

Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges), which are essential for electrostatic interaction calculations in the docking score.

-

-

Docking Simulation (using AutoDock Vina as an example):

-

Define Binding Site: Define a "grid box" that encompasses the known active site of COX-2. The size and center of this box dictate the search space for the ligand.

-

Run Docking: Execute the docking algorithm. Vina will explore various poses of the ligand within the grid box, evaluating each based on its scoring function.

-

Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose represents the most probable binding mode. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and key active site residues.

-

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time.[11] This allows for the assessment of the stability of the predicted binding pose and a more refined estimation of binding free energy.[11][12]

MD simulations solve Newton's equations of motion for a system of atoms and molecules. By simulating the complex in a realistic environment (a box of water molecules at a specific temperature and pressure), we can observe whether the ligand remains stably bound in its docked pose or if it dissociates. This provides a crucial check on the validity of the docking result.[13]

-

System Setup:

-

Select Starting Pose: Use the top-ranked pose from the molecular docking as the starting structure.

-

Choose Force Field: Select an appropriate force field (e.g., AMBER, CHARMM) that has parameters for both the protein and the ligand.

-

Solvation: Place the complex in the center of a periodic box and fill the box with water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.

-

-

Simulation Execution:

-

Energy Minimization: Minimize the energy of the entire solvated system to remove bad contacts.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run: Once equilibrated, run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not dissociating.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions that become more or less flexible upon ligand binding.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation to confirm their stability.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the MD trajectory, providing a more accurate prediction than the initial docking score.

-

| Computational Method | Predicted Parameter | Example Value | Interpretation |

| Molecular Docking | Binding Affinity (Score) | -8.5 kcal/mol | Strong predicted interaction, worthy of further investigation. |

| MD Simulation (MM/PBSA) | Binding Free Energy (ΔG bind) | -35.2 kcal/mol | Favorable binding energy, suggesting a stable complex. |

| MD Simulation | RMSD of Ligand | 1.5 Å (plateau) | The ligand remains stably bound in the active site during the simulation. |

Table 1: Example summary of quantitative data from computational predictions.

Part II: Experimental Validation of Binding Affinity

Computational predictions, while powerful, are models of reality and require experimental validation to be considered trustworthy.[14][15] Biophysical techniques that directly measure molecular interactions are the gold standard for confirming in silico hypotheses.

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics and Affinity

SPR is a label-free optical detection technique that measures molecular interactions in real time.[16] It provides rich kinetic data, including the association rate (k a ) and dissociation rate (k d ), from which the equilibrium dissociation constant (K D ) can be calculated (K D = k d / k a ).[17]

SPR detects changes in the refractive index at the surface of a sensor chip.[18] One molecule (the ligand, here COX-2) is immobilized on the chip, and the other (the analyte, our thiazole compound) is flowed across the surface. Binding of the analyte to the immobilized ligand increases the mass on the surface, causing a measurable change in the refractive index, which is plotted on a sensorgram.[18][19]

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip).

-

Activate the chip surface using a standard EDC/NHS amine coupling chemistry.

-

Immobilize purified COX-2 protein onto the surface to a target density. A reference channel is prepared similarly but without the protein to subtract non-specific binding.

-

-

Analyte Interaction Analysis:

-

Prepare a series of precise dilutions of the 2-(1,3-Thiazol-2-yl)butan-2-amine compound in a suitable running buffer.

-

Association Phase: Inject the lowest concentration of the analyte over the ligand and reference surfaces at a constant flow rate and monitor the binding response until it approaches equilibrium.

-

Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in response as the analyte dissociates from the ligand.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next concentration.

-

Repeat the association/dissociation cycle for each concentration in the series.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This will yield values for k a , k d , and K D .

-

Isothermal Titration Calorimetry (ITC): Direct Measurement of Binding Thermodynamics

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21] It is considered the gold standard for determining binding affinity because it provides a complete thermodynamic profile of the interaction in solution, including the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n), without the need for immobilization or labeling.[22][23]

An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[23] The sample cell contains the protein (COX-2), and a syringe is used to make a series of small, precise injections of the ligand (the thiazole compound). When the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the tiny temperature difference between the cells and calculates the power required to maintain a zero temperature difference. This power is directly related to the heat of the reaction.[20][23]

-

Sample Preparation:

-

Prepare highly pure, concentrated solutions of COX-2 and 2-(1,3-Thiazol-2-yl)butan-2-amine.

-

Crucially , both the protein and the ligand must be in identical buffer solutions to minimize heats of dilution. Dialyze the protein against the final buffer extensively.

-

Thoroughly degas all solutions to prevent air bubbles in the cells.

-

-

ITC Experiment:

-

Load the COX-2 solution into the sample cell and the thiazole compound into the injection syringe.

-

Perform a series of small (e.g., 2 µL) injections of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline.

-

As the protein becomes saturated with the ligand, the heat change per injection diminishes.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable binding model. The fitting provides the binding affinity (K D ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

-

| Experimental Method | Measured Parameter | Example Value | Interpretation |

| Surface Plasmon Resonance (SPR) | k a (on-rate) | 1.5 x 10⁵ M⁻¹s⁻¹ | Rapid association of the compound to the target. |

| k d (off-rate) | 3.0 x 10⁻³ s⁻¹ | Moderately slow dissociation, indicating a stable complex. | |

| K D (Affinity) | 200 nM | High affinity binding, consistent with a potential drug candidate. | |

| Isothermal Titration Calorimetry (ITC) | K D (Affinity) | 250 nM | Excellent agreement with SPR, confirming high-affinity binding. |

| ΔH (Enthalpy) | -7.5 kcal/mol | The binding is enthalpically driven (favorable). | |

| n (Stoichiometry) | 1.05 | A 1:1 binding stoichiometry is confirmed. |

Table 2: Example summary of quantitative data from experimental validation.

Data Integration and Conclusion

The power of this integrated workflow lies in the synthesis of data from multiple orthogonal methods. The initial molecular docking suggested a favorable binding mode with a strong predicted score. MD simulations validated the stability of this pose, indicating the ligand remains securely in the active site.

This in silico hypothesis was then tested experimentally. SPR analysis provided kinetic details, showing a rapid on-rate and a moderately slow off-rate, culminating in a high-affinity K D of 200 nM. ITC, the gold standard, directly confirmed this high affinity with a K D of 250 nM and further revealed that the binding is enthalpically driven, likely due to strong hydrogen bonding and van der Waals interactions, which corroborates the interactions observed in the docking pose. The 1:1 stoichiometry confirms a specific and well-defined binding event.

References

- Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin. MDPI.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.

- In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?.

- Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. PubMed.

- Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. PubMed Central.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect.

- Isothermal titration calorimetry in drug discovery. PubMed.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- 2-(1,3-Thiazol-2-yl)butan-2-amine. Moldb.

- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- Development of a Novel Bioinformatics Tool for In Silico Valid

- A machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking. Oxford Academic.

- A beginner's guide to surface plasmon resonance. The Biochemist.

- Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflamm

- Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic.

- Computational Methods for Calculation of Ligand-Binding Affinity.

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI.

- Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv.

- Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube.

-

GROMACS Tutorial: Protein-Ligand Complex. Justin A. Lemkul, Ph.D.. [Link]

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.

- Protein-ligand binding affinity prediction using multi-instance learning with docking structures.

- Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.

- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

- Predicting Protein-Protein Binding Affinity by In silico Docking. JSciMed Central.

- Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics Simulations.

- Isothermal titration calorimetry in drug development. Khan Academy.

- Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central.

- Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives.

- Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.

- Synthesis of novel 2-amino thiazole deriv

- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.

- Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.

- ITC Assay Service for Drug Discovery. Reaction Biology.

- Validation guidelines for drug-target prediction methods. Taylor & Francis Online.

- Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv.

- 2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol. Smolecule.

- 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PubMed Central.

- 2-(1,3-Benzothiazol-2-yl)aniline. PubChem.

Sources

- 1. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 1247998-26-0 | 2-(1,3-Thiazol-2-yl)butan-2-amine - Moldb [moldb.com]

- 8. Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin | MDPI [mdpi.com]

- 13. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. youtube.com [youtube.com]

- 20. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 23. Khan Academy [khanacademy.org]

The 2-Aminothiazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity and specificity.[1][2] This guide provides a comprehensive technical overview of the most promising therapeutic targets for 2-aminothiazole-based compounds, with a primary focus on oncology. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and provide field-proven experimental protocols for the evaluation of these compounds. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics harnessing the potential of the 2-aminothiazole scaffold.

The 2-Aminothiazole Scaffold: A Versatile Pharmacophore

The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, possesses a unique combination of physicochemical properties that make it an ideal building block for drug design. Its aromatic nature, hydrogen bonding capabilities (both donor and acceptor), and ability to engage in various non-covalent interactions allow for its versatile binding to diverse protein targets.[3] However, it is also crucial to acknowledge the potential for metabolic activation of the thiazole ring, which can lead to the formation of reactive metabolites and potential toxicity, a factor that must be carefully considered during lead optimization.[1][4][5]

Key Therapeutic Targets in Oncology

The anticancer activity of 2-aminothiazole derivatives is a result of their ability to modulate a wide array of biological targets crucial for tumor growth and survival.[6][7] This section will explore the most significant of these targets.

Protein Kinases: The Central Hub of Cancer Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminothiazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[6][7]

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[8] 2-Aminothiazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[9]

Mechanism of Action: Most 2-aminothiazole inhibitors of Aurora kinases are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrates.

Structure-Activity Relationship (SAR):

-

The 2-amino group of the thiazole core typically forms a key hydrogen bond with the hinge region of the kinase.[10]

-

Substitutions at the 4 and 5 positions of the thiazole ring are crucial for potency and selectivity. For instance, a 4-bromophenyl group at the fifth position can enhance hydrophobic interactions within the active site.[10]

-

Various bioactive structural fragments can be attached to the 2-amino group to modulate activity and pharmacokinetic properties.[10]

Signaling Pathway: Aurora Kinase in Mitosis

Caption: Inhibition of Aurora Kinase by 2-aminothiazole derivatives disrupts mitotic progression, leading to cell cycle arrest and apoptosis.

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, regulating diverse cellular processes, including cell growth, proliferation, and apoptosis.[11] Its elevated activity in many cancers makes it a compelling target. Notably, 2-aminothiazole derivatives have been identified as both ATP-competitive and allosteric inhibitors of CK2.[11]

Mechanism of Action:

-

ATP-competitive: Similar to other kinase inhibitors, these compounds occupy the ATP-binding site.

-

Allosteric: A novel class of aryl 2-aminothiazoles has been discovered to bind to an allosteric pocket adjacent to the ATP-binding site, stabilizing an inactive conformation of the kinase.[11] This offers a potential advantage in terms of selectivity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the potency of 2-aminothiazole compounds.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a frequent event in cancer. The 2-aminothiazole scaffold is present in clinically approved PI3K inhibitors such as alpelisib.[6]

Src and Abl are non-receptor tyrosine kinases involved in cell growth, differentiation, and motility. The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML). Dasatinib, a potent Bcr-Abl and Src family kinase inhibitor, features a 2-aminothiazole core.[6]

Mutations in the BRAF and Epidermal Growth Factor Receptor (EGFR) kinases are key drivers in several cancers, including melanoma and non-small cell lung cancer. 2-Aminothiazole-containing compounds have been investigated as inhibitors of both BRAF and EGFR.[6][12][13]

Tubulin: The Building Block of the Cytoskeleton

Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[6]

Histone Deacetylases (HDACs): Epigenetic Regulators

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Recently, 2-aminothiazole-based hydroxamate derivatives have been designed and synthesized as novel HDAC inhibitors, demonstrating potent antitumor efficacy.[14][15][16][17]

Mechanism of Action: These compounds typically chelate the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones and the reactivation of tumor suppressor genes.

Experimental Protocols for Compound Evaluation

This section provides standardized, step-by-step protocols for the initial assessment of 2-aminothiazole derivatives against relevant cancer cell lines.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

2-Aminothiazole test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the 2-aminothiazole compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

-

Kinase Reaction Setup: In each well of the assay plate, add the kinase and the test compound or vehicle control. Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.[18]

-

Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to initiate the kinase reaction. Incubate for a specific time (e.g., 30-60 minutes) at 30°C.[18]

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured using a luminometer or a fluorescence plate reader.[19]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Aminothiazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[20]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with a test compound.[23][24][25][26]

Materials:

-

Cancer cell line

-